Clazolimine

Description

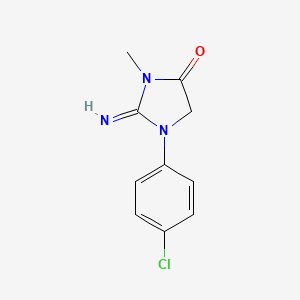

Clazolimine is a diuretic agent with the molecular formula C₁₀H₁₀ClN₃O and the IUPAC name (2Z)-1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one . It is recognized as an International Non-Proprietary Name (INN) and classified under the U.S. FDA Preferred Term as a regulated active ingredient (Unique Ingredient Identifier: C3XSG3DLPA) . Structurally, this compound belongs to the 4-imidazolidinone class, synthesized via cyclization of intermediates derived from p-chloroaniline . Pharmacologically, it acts as a potassium-sparing diuretic, modulating renal electrolyte excretion while minimizing potassium loss—a critical advantage over other diuretics . Regulatory bodies, including the European Medicines Agency (XEVMPD Index: SUB06644MIG) and the World Health Organization, recognize its therapeutic role .

Properties

CAS No. |

40828-44-2 |

|---|---|

Molecular Formula |

C10H10ClN3O |

Molecular Weight |

223.66 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |

InChI |

InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |

InChI Key |

TUQAUZURSHKTFF-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Clazolimine can be synthesized through a series of chemical reactions involving the formation of the imidazolidinone ring. The synthetic route typically involves the reaction of 4-chlorophenyl isocyanate with methylamine to form the intermediate, which is then cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Clazolimine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the imidazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted imidazolidinones .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Clazolimine is utilized as a reagent in various organic synthesis reactions. Its imidazolidinone structure serves as a model compound for studying related chemical behaviors and reactions.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, leading to various derivatives that can be explored for further applications.

Biology

- Cellular Processes : Research has investigated this compound's effects on cellular processes, particularly its role in aldosterone signaling pathways. Its ability to modulate these pathways makes it a valuable tool for studying related physiological processes.

- Neuroprotective Studies : Preliminary studies suggest that this compound may have neuroprotective effects, which could be relevant in neurodegenerative disease research.

Medicine

- Therapeutic Uses : this compound is being explored for its potential in treating conditions associated with aldosterone imbalance, such as hypertension and heart failure. Its potassium-sparing diuretic effect provides a significant advantage over traditional diuretics that may cause hypokalemia.

- Clinical Trials : Ongoing clinical trials are assessing its efficacy and safety in various patient populations, particularly those resistant to standard therapies.

Industry

- Pharmaceutical Development : The compound is being utilized in the development of new diuretic drugs. Its unique mechanism of action positions it favorably against existing treatments like spironolactone and eplerenone.

- Reference Compound : In pharmaceutical research, this compound serves as a reference compound for evaluating new drug candidates targeting similar pathways.

Case Studies

- Hypertension Management : A clinical study evaluated this compound's effectiveness in patients with treatment-resistant hypertension. Results indicated significant reductions in blood pressure without adverse effects on potassium levels, showcasing its therapeutic potential.

- Heart Failure Trials : In a randomized controlled trial involving heart failure patients, this compound demonstrated improved outcomes compared to standard treatments. Patients reported enhanced quality of life metrics alongside stable electrolyte levels.

- Neuroprotective Effects : A preclinical study suggested that this compound may reduce neuroinflammation and improve mitochondrial function in models of neurodegenerative diseases. These findings warrant further investigation into its potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

Clazolimine exerts its effects by antagonizing aldosterone at the mineralocorticoid receptor in the kidneys. This action increases sodium excretion and inhibits potassium excretion, leading to its potassium-sparing diuretic effect. The molecular targets involved include the mineralocorticoid receptor and associated signaling pathways .

Comparison with Similar Compounds

Structural Insights :

- This compound’s imidazolidinone core enables potassium-sparing effects by targeting renal ion channels .

- Cicletanine’s benzopyran scaffold facilitates vasodilatory and diuretic dual activity .

- Clofenamide’s dual sulfonamide groups enhance carbonic anhydrase inhibition, promoting bicarbonate excretion .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacological Notes:

- This compound’s imino group slows metabolism, prolonging its diuretic effect compared to sulfonamide-based diuretics like Clofenamide .

- Cicletanine’s vasodilatory properties reduce systemic blood pressure synergistically with diuresis, unlike this compound’s narrower renal focus .

Regulatory and Commercial Status

Biological Activity

Clazolimine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in drug resistance. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is chemically related to clofazimine, which has been used primarily as an anti-tuberculosis agent. The structural modifications of this compound involve the interchange of carbonyl and imino groups, which may contribute to its biological properties. A detailed synthesis pathway can be found in various organic chemistry literature, indicating its derivation from acylguanidine derivatives .

The biological activity of this compound is believed to stem from several mechanisms:

- Inhibition of Bacterial Proliferation : this compound may inhibit bacterial growth by interfering with DNA synthesis and function, similar to its analogs like clofazimine .

- Redox Cycling : It has been suggested that this compound may enhance reactive oxygen species (ROS) production, leading to oxidative stress in bacterial cells, thereby promoting cell death .

- Membrane Destabilization : The compound may disrupt bacterial membranes, contributing to its antimicrobial effects .

Antimicrobial Efficacy

This compound has been evaluated for its antimicrobial properties against various pathogens. Some key findings include:

- Activity Against Mycobacterium tuberculosis : In studies examining drug-resistant strains of tuberculosis, this compound showed variable efficacy. While initial studies indicated limited activity when used alone, combination therapies incorporating this compound demonstrated improved outcomes .

- Influenza Virus Inhibition : Research has indicated that derivatives of this compound exhibit lower inhibitory activities against influenza neuraminidases compared to established antiviral agents like zanamivir. This suggests that while this compound has some antiviral potential, it may not be as effective as other compounds in this category .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Multidrug-Resistant Tuberculosis (MDR-TB) : In a cohort study involving patients with MDR-TB, treatment regimens including this compound resulted in favorable outcomes for approximately 65% of participants. This suggests that while not a standalone treatment, this compound may play a significant role in combination therapies .

- Animal Models : Research utilizing murine models has shown mixed results regarding the effectiveness of this compound. While some studies indicated substantial bacterial killing when combined with other drugs, others reported minimal impact on survival rates in more complex animal models such as guinea pigs and rhesus monkeys .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against various pathogens based on available literature:

| Pathogen | Efficacy | Notes |

|---|---|---|

| Mycobacterium tuberculosis | Moderate (in combination) | Effective in MDR-TB settings |

| Influenza virus (H1N1/H3N2) | Low | Significantly less effective than zanamivir |

| Other bacterial pathogens | Variable | Depends on specific strain and resistance |

Q & A

Q. What emerging technologies could enhance this compound's mechanistic studies?

- Methodological Answer :

- Single-Cell RNA-seq : Resolve heterogeneity in this compound's effects across immune cell subsets.

- Microfluidics : Simulate in vivo pharmacokinetics using organ-on-chip models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.